α3β4 nAChR Antagonist Potency: 4-(3-Chlorophenoxy)-3-fluoroaniline versus α7 nAChR Selectivity Profile
4-(3-Chlorophenoxy)-3-fluoroaniline demonstrates potent antagonist activity at human α3β4 nicotinic acetylcholine receptors (nAChR) with an IC50 of 1.8 nM in SH-SY5Y cells, measured via carbamylcholine-induced 86Rb+ efflux inhibition [1]. In contrast, the compound exhibits substantially weaker agonist activity at rat α7 nAChR expressed in HEK293 cells, with an EC50 of 11,000 nM (11 µM) determined by FLIPR assay [2]. This ~6,100-fold selectivity window distinguishes it from non-selective nAChR ligands.
| Evidence Dimension | nAChR subtype functional activity |
|---|---|
| Target Compound Data | α3β4 nAChR antagonist IC50 = 1.8 nM; α7 nAChR agonist EC50 = 11,000 nM |
| Comparator Or Baseline | α7 nAChR (rat, HEK293 cells) |
| Quantified Difference | ~6,100-fold lower potency at α7 nAChR |
| Conditions | α3β4: human SH-SY5Y cells, 86Rb+ efflux assay, carbamylcholine stimulation; α7: rat receptor in HEK293 cells co-expressing human RIC3, FLIPR assay, 2 min measurement |
Why This Matters
This quantifies the compound's subtype selectivity, enabling its use as a pharmacological tool for dissecting α3β4-mediated signaling with minimal α7 off-target confounding.
- [1] BindingDB / EcoDrugPlus. Antagonist activity at alpha3beta4 nAChR receptor in human SH-SY5Y cells assessed as inhibition of carbamylcholine-induced 86Rb+ efflux by liquid scintillation counting. IC50: 1.8 nM. View Source
- [2] BindingDB PrimarySearch_ki. Agonist activity at rat alpha7 nAChR expressed in HEK293 cells co-expressing human RIC3 measured for 2 mins by FLIPR assay. EC50: 1.10E+4 nM. View Source
